Diazotized isa

Description

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

68639-24-7 |

|---|---|

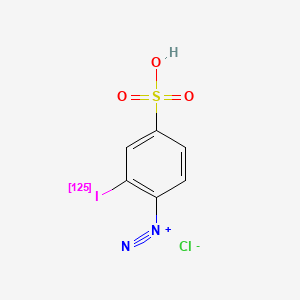

Molecular Formula |

C6H4ClIN2O3S |

Molecular Weight |

344.53 g/mol |

IUPAC Name |

2-(125I)iodanyl-4-sulfobenzenediazonium;chloride |

InChI |

InChI=1S/C6H3IN2O3S.ClH/c7-5-3-4(13(10,11)12)1-2-6(5)9-8;/h1-3H;1H/i7-2; |

InChI Key |

MJWWKFRTJHTHSL-LRNHGSKFSA-N |

SMILES |

C1=CC(=C(C=C1S(=O)(=O)O)I)[N+]#N.[Cl-] |

Isomeric SMILES |

C1=CC(=C(C=C1S(=O)(=O)O)[125I])[N+]#N.[Cl-] |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)O)I)[N+]#N.[Cl-] |

Synonyms |

diazoiodosulfanilic acid diazotized ISA |

Origin of Product |

United States |

Mechanistic Investigations of Diazotization Reactions

Generation of Nitrosonium Ion and its Role in Diazotization

The diazotization reaction is typically initiated by the in-situ formation of a potent electrophile, the nitrosonium ion (NO⁺). This species is generated from nitrous acid (HNO₂), which is itself formed from the acidification of a nitrite (B80452) salt, commonly sodium nitrite (NaNO₂), with a strong acid like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄).

The formation of the nitrosonium ion proceeds through the protonation of nitrous acid to form the oxonium ion, which then loses a molecule of water. The equilibrium of this process is highly dependent on the acidity of the medium.

Reaction Scheme for Nitrosonium Ion Generation:

NaNO₂ + HCl → HNO₂ + NaCl

HNO₂ + H⁺ ⇌ H₂O⁺-NO

H₂O⁺-NO ⇌ H₂O + NO⁺

In less acidic conditions, an alternative nitrosating agent, dinitrogen trioxide (N₂O₃), can be formed. This molecule is generated from the self-association of nitrous acid and can also act as an effective nitrosating agent. The choice of nitrosating agent is highly dependent on the reaction conditions, particularly the acid concentration.

Reaction Pathways for Primary Aromatic Amines

Once the nitrosonium ion is generated, it reacts with the primary aromatic amine in a multi-step process to form the diazonium ion. The generally accepted mechanism involves the following key steps:

N-Nitrosation: The primary aromatic amine (Ar-NH₂) acts as a nucleophile and attacks the electrophilic nitrosonium ion (NO⁺) to form an N-nitrosaminium ion.

Deprotonation: A base, typically water or the counter-ion of the acid, removes a proton from the nitrogen atom, yielding an N-nitrosamine (Ar-NH-NO). This step is generally fast.

Protonation and Dehydration: The diazohydroxide is then protonated on the oxygen atom, forming an oxonium ion (Ar-N=N-OH₂⁺). This intermediate readily loses a molecule of water to generate the final diazonium ion (Ar-N₂⁺).

Ar-NH₂ → Ar-NH₂⁺-NO → Ar-NH-NO → Ar-N=N-OH → Ar-N=N-OH₂⁺ → Ar-N₂⁺ + H₂O

The stability of the resulting diazonium salt is a crucial factor. Aromatic diazonium salts are significantly more stable than their aliphatic counterparts due to the delocalization of the positive charge over the aromatic ring. This resonance stabilization allows them to be isolated and used in further synthetic transformations, typically at low temperatures (0-5 °C) to prevent decomposition.

Kinetic and Thermodynamic Aspects of Diazotization

The kinetics of diazotization reactions have been extensively studied to elucidate the reaction mechanism and identify the rate-determining step. The reaction rate is influenced by several factors, including the concentrations of the amine, nitrite, and acid, as well as the temperature.

Kinetic studies have shown that the rate of diazotization is often dependent on the square of the nitrous acid concentration, suggesting that the active nitrosating agent is dinitrogen trioxide (N₂O₃) under certain conditions. However, at higher acidities, the reaction becomes first order in nitrous acid, consistent with the nitrosonium ion (NO⁺) being the reactive species.

Table 1: Factors Influencing Diazotization Kinetics

| Factor | Effect on Reaction Rate |

|---|---|

| Amine Concentration | Increases the rate up to a certain point. |

| Nitrite Concentration | Increases the rate. |

| Acid Concentration | Has a complex effect, influencing the formation of the nitrosating agent. |

| Temperature | Increases the rate, but also increases the decomposition of the diazonium salt. |

Influence of Reaction Conditions on Intermediate Formation and Stability

The conditions under which a diazotization reaction is carried out have a profound impact on the formation and stability of the intermediates and the final diazonium salt. Careful control of these parameters is essential for achieving high yields and preventing unwanted side reactions.

Temperature: This is arguably the most critical parameter. Diazotization reactions are almost invariably carried out at low temperatures, typically between 0 and 5 °C. This is because the diazonium salt, while more stable than its aliphatic analog, is prone to decomposition at higher temperatures, leading to the formation of phenols and other byproducts. The intermediates, such as the N-nitrosamine and diazohydroxide, are also thermally sensitive.

Acid Concentration: The acidity of the reaction medium dictates the nature of the active nitrosating agent. In moderately acidic solutions, dinitrogen trioxide (N₂O₃) is the predominant nitrosating species, while in strongly acidic solutions, the more reactive nitrosonium ion (NO⁺) is formed. The choice of acid can also be important; for instance, using hydrochloric acid results in the formation of a diazonium chloride salt.

Solvent: The reaction is typically performed in an aqueous medium. The solvent not only dissolves the reactants but also participates in the proton transfer steps of the mechanism. The polarity of the solvent can influence the stability of the charged intermediates.

Presence of Substituents on the Aromatic Ring: Electron-donating groups on the aromatic amine increase the nucleophilicity of the amino group, accelerating the initial N-nitrosation step. Conversely, electron-withdrawing groups decrease the reactivity of the amine and can make diazotization more difficult to achieve.

Table 2: Summary of Reaction Condition Effects

| Condition | Parameter | Rationale |

|---|---|---|

| Temperature | 0-5 °C | To ensure the stability of the diazonium salt and prevent decomposition. |

| Acidity | Controlled pH | To generate the appropriate nitrosating species (NO⁺ or N₂O₃). |

| Reactant Stoichiometry | Slight excess of acid | To ensure complete conversion of the amine and prevent side reactions. |

Synthetic Methodologies for Diazonium Salts and Other Diazo Compounds

Conventional Diazotization Procedures for Arenediazonium Salts

The conventional method for preparing arenediazonium salts involves the reaction of a primary aromatic amine with a nitrosating agent in an acidic medium. wikipedia.org This process, known as diazotization, is typically carried out at low temperatures to ensure the stability of the resulting diazonium salt. byjus.comnumberanalytics.com

A common and practical approach in diazotization is the in-situ generation of nitrous acid (HNO₂). wvu.edursc.org This is achieved by reacting sodium nitrite (B80452) (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), directly in the reaction mixture. wikipedia.orgwvu.edu This method is favored because nitrous acid is unstable and cannot be stored. byjus.combocsci.com The in-situ generation ensures that the reactive nitrosating species is readily available to react with the primary aromatic amine. rsc.org The reaction sequence begins with the formation of the anilinium salt from the amine and the acid. rsc.org Subsequently, the generated nitrous acid reacts with the anilinium salt to produce the benzenediazonium (B1195382) salt. rsc.org

The mechanism of diazotization involves several steps. First, nitrous acid is protonated by the strong acid, followed by the loss of a water molecule to form the highly electrophilic nitrosonium ion (NO⁺). wvu.educhemicalnote.com The primary aromatic amine then acts as a nucleophile, attacking the nitrosonium ion to form a nitrosamine (B1359907) intermediate. chemicalnote.commasterorganicchemistry.com A series of proton transfers and subsequent dehydration yield the final arenediazonium salt. numberanalytics.commasterorganicchemistry.com An excess of acid is typically used to prevent side reactions, such as the coupling of the newly formed diazonium salt with the unreacted amine. aakash.ac.in

The stability of arenediazonium salts is highly dependent on temperature and the solvent system used. numberanalytics.comnumberanalytics.com Most diazotization reactions are conducted at low temperatures, typically between 0 and 5 °C, to minimize the decomposition of the diazonium salt, which can be explosive in solid form. wikipedia.orgbyjus.comscispace.com

The choice of solvent plays a critical role in the reaction's success. numberanalytics.com Aqueous solutions are common, but for substrates that are not water-soluble or are sensitive to water, non-aqueous conditions can be employed. numberanalytics.comsci-hub.se Performing diazotization in organic solvents can lead to improved yields and fewer side reactions. numberanalytics.com Alternative nitrosating agents like tert-butyl nitrite and nitrosylsulfuric acid have been used in these non-aqueous systems. numberanalytics.com The use of different acids can also influence the stability of the resulting diazonium salt; for instance, tetrafluoroboric acid (HBF₄) can produce more stable tetrafluoroborate (B81430) salts. numberanalytics.com

Continuous flow reactors and microreactors have emerged as advanced tools for managing the exothermic nature of diazotization and the instability of the products. numberanalytics.comresearchgate.net These technologies allow for precise temperature control, efficient mixing, and small reaction volumes, significantly enhancing the safety and efficiency of the process. numberanalytics.comresearchgate.net

Advanced Diazotization Techniques and Reagent Development

In recent years, significant advancements have been made in diazotization techniques to improve safety, efficiency, and environmental friendliness. numberanalytics.com

Solid-phase synthesis offers several advantages for the generation of diazonium salts, including simplified purification and the ability to use immobilized reagents. mdpi.com One approach involves using a sulfonic acid functionalized ion-exchange resin as a solid acid source. mdpi.com This method has been successfully applied in flow chemistry to generate diazo species from ionically immobilized anilines, which can then be used in subsequent reactions. mdpi.com Another solid-phase approach utilizes K-10 montmorillonite (B579905), a type of clay, as a heterogeneous acid catalyst for the diazotization of anilines and subsequent coupling reactions. rsc.orgresearchgate.net This method is considered environmentally benign due to the recyclable nature of the catalyst and the absence of harmful waste. rsc.orgresearchgate.net

Catalysis has been employed to enhance the efficiency and selectivity of diazotization and subsequent reactions. For instance, TiO₂ has been used as a catalyst for the direct diazenylation of active methylene (B1212753) compounds with diazonium salts. acs.org In some cases, copper salts are used to catalyze the substitution of the diazonium group, as seen in the Sandmeyer reaction. numberanalytics.commasterorganicchemistry.com The development of catalysts that can facilitate diazotization under milder conditions is an active area of research aimed at reducing energy consumption and waste. numberanalytics.com Acidic ionic liquids have also been explored as both a reaction medium and a catalyst for the diazotization-iodination of aromatic amines. ijcce.ac.ir

Synthesis of α-Diazo Ketones and Related Diazoalkanes

α-Diazo ketones are valuable synthetic intermediates used in various transformations, including Wolff rearrangements and cyclopropanations. orgsyn.org The primary methods for their synthesis include the acylation of diazoalkanes and diazo group transfer reactions. orgsyn.orgscielo.br

The acylation of diazomethane (B1218177) with acyl chlorides or mixed anhydrides is a common method for preparing acyclic terminal α-diazo ketones. scielo.br However, this method has limitations, especially for α,β-unsaturated substrates, where [3+2] cycloaddition can occur as a side reaction. scielo.brchim.it

Diazo group transfer reactions provide an alternative route. The Regitz diazo transfer involves the reaction of a β-dicarbonyl compound with a sulfonyl azide (B81097) in the presence of a base. orgsyn.org A "deformylative diazo transfer" strategy allows for the synthesis of α-diazo ketones from simple ketones by first formylating the ketone and then treating it with a sulfonyl azide. orgsyn.org More recently, a "detrifluoroacetylative diazo transfer" has been developed, which involves the acylation of a ketone enolate with trifluoroethyl trifluoroacetate, followed by treatment with a sulfonyl azide. orgsyn.org Researchers have also developed "sulfonyl-azide-free" (SAFE) protocols for diazo transfer to make the process safer. organic-chemistry.org

Reactivity and Transformation Pathways of Diazotized Compounds in Organic Synthesis

Nucleophilic Displacement Reactions of Diazonium Salts

The diazonium group is an excellent leaving group, readily displaced by a variety of nucleophiles. This reactivity is the basis for several important synthetic transformations. byjus.comlibretexts.org

The Sandmeyer and Gattermann reactions are methods for the synthesis of aryl halides from aryl diazonium salts. unacademy.com

Sandmeyer Reaction: This reaction utilizes copper(I) salts (CuX, where X = Cl, Br, CN) as catalysts to replace the diazonium group with a halide or cyanide. unacademy.commasterorganicchemistry.com The reaction is believed to proceed through a radical-nucleophilic aromatic substitution mechanism. byjus.comnumberanalytics.com A single electron transfer from the copper(I) salt to the diazonium ion generates an aryl radical and nitrogen gas. byjus.comnumberanalytics.com The aryl radical then abstracts a halogen or cyanide from the copper(II) species, regenerating the copper(I) catalyst. numberanalytics.com The Sandmeyer reaction is a versatile tool for introducing a range of functional groups onto an aromatic ring. byjus.comnumberanalytics.com

Gattermann Reaction: This reaction is a variation of the Sandmeyer reaction where copper powder is used in the presence of the corresponding hydrogen halide (e.g., Cu/HCl or Cu/HBr). unacademy.comvedantu.com While the Gattermann reaction can also be used to synthesize aryl halides, the yields are often lower than those obtained with the Sandmeyer reaction. unacademy.com

| Reaction | Catalyst/Reagent | Product |

| Sandmeyer (Chlorination) | CuCl/HCl | Aryl chloride |

| Sandmeyer (Bromination) | CuBr/HBr | Aryl bromide |

| Sandmeyer (Cyanation) | CuCN/KCN | Aryl cyanide |

| Gattermann (Chlorination) | Cu/HCl | Aryl chloride |

| Gattermann (Bromination) | Cu/HBr | Aryl bromide |

The direct fluorination of aromatic compounds is often difficult to control. byjus.com The Schiemann reaction provides an effective method for the synthesis of aryl fluorides. wikipedia.orgjove.com In this reaction, an arylamine is diazotized with nitrous acid in the presence of fluoroboric acid (HBF₄). byjus.comnptel.ac.in The resulting diazonium tetrafluoroborate (B81430) salt is typically stable and can be isolated. wikipedia.org Thermal decomposition of this salt yields the corresponding aryl fluoride, nitrogen gas, and boron trifluoride. byjus.comwikipedia.org The reaction is believed to proceed through the formation of a highly unstable aryl cation. wikipedia.org Variations of the reaction using other counterions like hexafluorophosphates (PF₆⁻) and hexafluoroantimonates (SbF₆⁻) have been shown to improve yields for certain substrates. wikipedia.orgnih.gov

Hydroxyl Displacement: Heating an aqueous solution of a diazonium salt leads to the replacement of the diazonium group with a hydroxyl group, forming a phenol (B47542). wikipedia.orgnumberanalytics.com The reaction is typically carried out in the presence of acid to prevent the newly formed phenol from coupling with unreacted diazonium salt. wikipedia.org This reaction proceeds via a nucleophilic substitution mechanism where water acts as the nucleophile. numberanalytics.com

Hydrogen Displacement: The diazonium group can be replaced by a hydrogen atom by treating the diazonium salt with a reducing agent such as hypophosphorous acid (H₃PO₂). masterorganicchemistry.comwikipedia.org This reaction is useful for the reductive removal of an amino group from an aromatic ring. libretexts.org

Electrophilic Coupling Reactions: Formation of Azo Compounds

Diazonium ions can act as electrophiles and react with activated aromatic compounds in a process known as azo coupling. numberanalytics.comorganic-chemistry.org This reaction is fundamental to the synthesis of azo dyes, which are a large and commercially important class of colored compounds. numberanalytics.comlibretexts.org

Azo coupling is an electrophilic aromatic substitution reaction. numberanalytics.comnumberanalytics.com The diazonium ion, which is a weak electrophile, attacks the electron-rich aromatic ring of the coupling component. jove.comyoutube.com The reaction proceeds through the formation of a resonance-stabilized intermediate, often called a sigma complex or arenium ion. jove.com Subsequent loss of a proton from this intermediate restores the aromaticity of the ring and yields the final azo compound. jove.com The extended conjugation of the resulting azo compound is responsible for its characteristic color. youtube.com

The reactivity of the coupling component is crucial for the success of the azo coupling reaction. jove.com The reaction works best with highly activated aromatic compounds, such as phenols and aromatic amines. jove.com

Coupling with Phenols: The coupling reaction with phenols is typically carried out under mildly alkaline conditions (pH > 7.5). libretexts.orgjove.com In this pH range, the phenol exists in equilibrium with its more reactive phenoxide ion. jove.comyoutube.com The negatively charged phenoxide is a much stronger activating group, facilitating the electrophilic attack by the diazonium ion. jove.com The coupling generally occurs at the para position to the hydroxyl group, unless this position is already occupied, in which case ortho coupling occurs. jove.comwikipedia.org

Coupling with Aromatic Amines: Azo coupling with aromatic amines is generally optimal in a mildly acidic pH range (pH 5-7). jove.com Under these conditions, the concentration of the diazonium ion is maximized. jove.com Similar to phenols, the coupling occurs preferentially at the para position to the amino group. jove.com With primary aromatic amines, the attack is predominantly on the carbon of the aromatic ring (C-coupling). youtube.com However, with secondary and tertiary amines, N-coupling can also occur. youtube.com

| Coupling Component | Optimal pH | Position of Coupling |

| Phenols | Alkaline (>7.5) | para (or ortho if para is blocked) |

| Aromatic Amines | Acidic (5-7) | para (or ortho if para is blocked) |

Coupling Reactions Involving Isatin (B1672199) Derivatives as Coupling Partners

Isatin (1H-indole-2,3-dione) and its derivatives are versatile substrates in organic synthesis. The activated nature of the isatin scaffold, particularly after modification, allows it to act as a coupling partner in azo coupling reactions with diazonium salts. These reactions typically proceed by electrophilic substitution on an electron-rich position of the isatin derivative.

A common strategy involves the initial conversion of isatin into a more reactive intermediate, such as an isatin hydrazone. For instance, isatin can be condensed with hydrazine (B178648) hydrate (B1144303) to form 3-hydrazonoindolin-2-one. impactfactor.org This intermediate can then be further reacted with an aldehyde, like p-nitrobenzaldehyde, to create a bis-Schiff base such as 3-((4-nitrobenzylidene)hydrazono)indolin-2-one. impactfactor.org This bis-Schiff base serves as the active coupling partner for the diazotized compound.

The coupling reaction is carried out by adding the diazonium salt solution, prepared separately from a primary aromatic amine (e.g., a sulfonamide derivative), to the solution of the isatin bis-Schiff base. impactfactor.org The reaction is typically maintained at a controlled pH, often between 7.0 and 7.5, to facilitate the electrophilic attack of the diazonium ion. impactfactor.org This process results in the formation of highly colored azo-azomethine derivatives, where the azo group links the diazotized aromatic ring to the isatin framework. impactfactor.orgresearchgate.net The disappearance of the azomethine proton signal in ¹H-NMR spectra can confirm the formation of the azo compound. impactfactor.org

Research has demonstrated the synthesis of various azo compounds by coupling diazotized sulfonamides (sulfanilamide, sulfacetamide, sulfamethoxazole, and sulfadiazine) with an isatin bis-Schiff base. impactfactor.org These reactions highlight a practical pathway to novel heterocyclic azo dyes.

| Diazotized Compound Source | Isatin Coupling Partner | Reaction Conditions | Product Type | Reference |

|---|---|---|---|---|

| Sulfanilamide | 3-((4-nitrobenzylidene)hydrazono)indolin-2-one | pH 7.0-7.5 | Azo-azomethine derivative | impactfactor.org |

| Sulfacetamide | 3-((4-nitrobenzylidene)hydrazono)indolin-2-one | pH 7.0-7.5 | Azo-azomethine derivative | impactfactor.org |

| Sulfamethoxazole | 3-((4-nitrobenzylidene)hydrazono)indolin-2-one | pH 7.0-7.5 | Azo-azomethine derivative | impactfactor.org |

| Sulfadiazine | 3-((4-nitrobenzylidene)hydrazono)indolin-2-one | pH 7.0-7.5 | Azo-azomethine derivative | impactfactor.org |

Directed Azo Coupling Strategies

Azo coupling reactions are a form of electrophilic aromatic substitution where the diazonium ion acts as the electrophile. libretexts.org The reaction typically occurs on highly activated aromatic rings, such as those found in phenols and arylamines. libretexts.org The position of the coupling is governed by the directing effects of the activating groups already present on the aromatic coupling partner. For instance, hydroxyl and amino groups are strongly activating and direct the incoming electrophile to the ortho and para positions. libretexts.org

To achieve regiochemical control beyond these inherent directing effects, specific strategies have been developed. One such approach involves the use of directing groups that can guide the diazonium electrophile to a specific position. While the broader field of directed C-H functionalization is vast, its application specifically to azo coupling relies on pre-functionalizing the substrate to favor one substitution site over others.

Another strategy for controlling the outcome is managing the reaction pH. For example, in couplings with phenols, the reaction is typically run under mildly alkaline conditions (pH 9-10) to generate the more nucleophilic phenoxide ion, which readily couples with the diazonium salt. nptel.ac.in Conversely, when coupling with arylamines, the reaction is performed in slightly acidic conditions to prevent the deactivation of the diazonium ion while ensuring the amine remains sufficiently nucleophilic.

Chemoselective bioconjugation represents a sophisticated application of directed azo coupling. Aryl diazonium salts can be used to selectively modify tyrosine residues in peptides and proteins. acs.org This selectivity is achieved under mild aqueous conditions, often at a controlled pH (between 7 and 9), where the phenolic side chain of tyrosine is the most reactive site for coupling, even in the presence of other potentially reactive residues like histidine. acs.org

Radical and Reductive Transformations of Diazonium Salts

Aryl diazonium salts are effective precursors for aryl radicals due to their high reactivity and the thermodynamic stability of the dinitrogen leaving group. libretexts.orgnih.gov The generation of an aryl radical typically involves a single-electron transfer (SET) from a reducing agent to the diazonium ion. nptel.ac.innumberanalytics.com This process leads to the formation of a transient diazenyl radical, which rapidly loses a molecule of nitrogen (N₂) to produce the aryl radical. numberanalytics.com

Several methods exist for initiating this radical generation:

Metal-Catalyzed Generation : Copper(I) salts are frequently used for this purpose in reactions like the Sandmeyer reaction. nptel.ac.innumberanalytics.com The Cu(I) catalyst donates an electron to the diazonium salt, generating the aryl radical and Cu(II). The aryl radical then reacts with a ligand from the copper complex to form the final product, regenerating the Cu(I) catalyst in the process. numberanalytics.com

Photoredox Catalysis : Visible light photoredox catalysts, such as ruthenium or eosin (B541160) Y complexes, can be excited by light and then transfer an electron to the diazonium salt to initiate radical formation. nih.govnsf.gov This method allows reactions to proceed under mild conditions.

Base-Induced Generation : Certain nucleophilic bases, such as hydroxide (B78521) ions or lithium formate, can reduce diazonium salts to generate aryl radicals. nih.gov This approach has been known for nearly a century and remains relevant due to the low cost and availability of bases. nih.gov

Mechanochemical Generation : A recent method involves the mechanical breaking of the C–N bond in aryldiazonium salts through ball milling with an activator like sodium chloride. rsc.org This technique provides an operationally simple, solvent-free pathway to aryl radicals. rsc.org

The resulting aryl radicals are highly reactive species capable of participating in a wide range of transformations, including C-C bond formation, arylation of heteroarenes, and hydrogen atom transfer (HAT) reactions. nptel.ac.inrsc.org

The diazonium group can be preserved and reduced to form arylhydrazines, which are valuable intermediates in organic synthesis, notably for the Fischer indole (B1671886) synthesis. thieme-connect.depsu.edu This transformation requires mild reducing agents that can reduce the N≡N triple bond without cleaving the C–N bond. libretexts.org

Commonly employed methods for the reduction of arenediazonium salts to arylhydrazines include:

Sodium Sulfite (B76179)/Bisulfite : This is a classic and widely used method. libretexts.orgnptel.ac.inthieme-connect.de The reaction is believed to proceed through the initial nucleophilic attack of the sulfite or bisulfite ion on the terminal nitrogen of the diazonium salt, forming a covalent azo-sulfite intermediate. libretexts.orgnptel.ac.in Further reduction and subsequent hydrolysis yield the arylhydrazine. nptel.ac.in

Tin(II) Chloride (Stannous Chloride) : Reduction with tin(II) chloride in an acidic medium (e.g., concentrated HCl) is another effective method for preparing arylhydrazines from diazonium salts. thieme-connect.denumberanalytics.com This mild reducing agent provides the target hydrazines in good yields. thieme-connect.denumberanalytics.com

Other Reducing Agents : Zinc dust has also been utilized as a reducing agent for this transformation. libretexts.orgthieme-connect.de

The choice of reducing agent can depend on the specific substrate and desired reaction conditions. These reduction reactions significantly broaden the synthetic utility of diazonium salts, allowing for the conversion of an amino group into a hydrazine functionality via the diazonium intermediate. libretexts.orgthieme-connect.de

| Reducing Agent | Typical Reaction Conditions | Product | Reference |

|---|---|---|---|

| Sodium Sulfite (Na₂SO₃) | Aqueous solution, often basic (NaOH) | Arylhydrazine | nptel.ac.inthieme-connect.de |

| Sodium Bisulfite (NaHSO₃) | Aqueous solution | Arylhydrazine | libretexts.org |

| Tin(II) Chloride (SnCl₂) | Concentrated HCl | Arylhydrazine | thieme-connect.denumberanalytics.com |

| Zinc Dust (Zn) | - | Arylhydrazine | libretexts.orgthieme-connect.de |

Palladium-Catalyzed Cross-Coupling Reactions Involving Diazonium Salts

Aryl diazonium salts have emerged as highly reactive electrophilic partners in palladium-catalyzed cross-coupling reactions, serving as effective surrogates for aryl halides and triflates. researchgate.netresearchgate.net Their high reactivity, stemming from the excellent leaving group ability of dinitrogen (N₂), often allows for milder reaction conditions, such as lower temperatures and the absence of strong bases or specialized ligands. researchgate.netrsc.org These reactions provide powerful tools for forming C-C and C-heteroatom bonds. researchgate.netcitycollegekolkata.org

Key palladium-catalyzed reactions utilizing diazonium salts include:

Suzuki-Miyaura Coupling : This reaction couples aryl diazonium salts with boronic acids or their derivatives. researchgate.netrsc.org The use of diazonium salts can circumvent the need for ligands and bases in some cases, offering a more environmentally friendly approach compared to traditional methods using aryl halides. rsc.orguniv-nantes.fr

Heck-Matsuda Reaction : This is the palladium-catalyzed arylation of olefins using arenediazonium salts instead of aryl halides. researchgate.netcitycollegekolkata.org The superior reactivity of the diazonium salt as an electrophile facilitates the reaction under mild conditions. researchgate.netresearchgate.net

Stille Coupling : This involves the coupling of diazonium salts with organostannanes. researchgate.netcitycollegekolkata.org

Carbonylative Couplings : Diazonium salts can be used in palladium-catalyzed reactions that incorporate carbon monoxide to form aryl ketones and other carbonyl compounds. researchgate.netcitycollegekolkata.org

Sonogashira Coupling : While historically challenging due to the incompatibility of phosphine (B1218219) ligands with diazonium salts, protocols have been developed for the palladium-catalyzed coupling of arenediazonium salts with terminal alkynes. citycollegekolkata.org These methods often use alternative ligands or ligand-free conditions. citycollegekolkata.org

The ability to generate the diazonium salt in situ from abundant and inexpensive anilines further enhances the practicality and safety of these methods, avoiding the isolation of potentially unstable diazonium intermediates. researchgate.netcitycollegekolkata.org This approach has been successfully applied in various synthetic contexts, including DNA-encoded library synthesis, where mild conditions are paramount. rsc.org

| Coupling Reaction | Coupling Partner | Key Advantage of Using Diazonium Salts | Reference |

|---|---|---|---|

| Suzuki-Miyaura | Boronic acids/esters | Milder conditions, often ligand/base-free. rsc.orguniv-nantes.fr | researchgate.netrsc.org |

| Heck-Matsuda | Olefins | High reactivity allows for mild conditions. researchgate.net | researchgate.netcitycollegekolkata.org |

| Stille | Organostannanes | Alternative to aryl halides. | researchgate.netcitycollegekolkata.org |

| Sonogashira | Terminal alkynes | Enables alkyne-aryl bond formation, often with specialized catalysts. citycollegekolkata.org | citycollegekolkata.org |

| Carbonylative | Carbon Monoxide (CO) | Synthesis of aryl carbonyl compounds. | researchgate.netcitycollegekolkata.org |

Advanced Applications of Diazotized Chemistry in Chemical Sciences

Strategic Applications in Complex Molecule Synthesis

Diazotized isatin (B1672199) chemistry, primarily through the versatile reactivity of the isatin scaffold, provides a powerful platform for the synthesis of complex heterocyclic and spirocyclic frameworks. Isatin and its derivatives are key starting materials in a variety of multicomponent reactions (MCRs) and cycloaddition reactions, enabling the efficient construction of molecules with significant biological and pharmacological properties. rsc.orghep.com.cnekb.eg

One of the most prominent applications of isatin in complex molecule synthesis is its use in 1,3-dipolar cycloaddition reactions. researchgate.netnih.govresearchgate.net In these reactions, isatin can be condensed with amino acids to generate azomethine ylides in situ. These ylides then react with various dipolarophiles to yield a diverse array of spiro-pyrrolidine oxindole (B195798) scaffolds. nih.gov This strategy is highly valued for its high degree of stereoselectivity and atom economy, allowing for the creation of multiple stereocenters in a single step.

Furthermore, isatin derivatives are extensively used in the synthesis of spirooxindoles, a class of compounds found in many natural products and synthetic pharmaceuticals. hep.com.cnrsc.orgresearchgate.net Multicomponent reactions involving isatin, an amine, and a suitable third component have proven to be a highly effective method for constructing these intricate three-dimensional structures. rsc.org The reactivity of the C3-carbonyl group of isatin is central to these transformations, acting as a key electrophilic site for nucleophilic attack.

The Sandmeyer reaction, a classic method for converting an amino group into various functionalities via a diazonium salt, is also relevant to the synthesis of substituted isatins themselves. mdpi.com This highlights the intrinsic link between diazotization chemistry and the availability of diverse isatin building blocks for further synthetic elaborations.

Below is a table summarizing selected complex molecules synthesized using isatin-based strategies:

| Product Class | Synthetic Strategy | Key Intermediates | Reference(s) |

| Spiro[indoline-3,5'- researchgate.netbohrium.comdiazepines] | [4+3] Annulation | Isatin-derived MBH carbonates, α-halogenated N-acylhydrazones | bohrium.com |

| Spiropyrrolidine-oxindoles | 1,3-Dipolar Cycloaddition | Isatin-derived azomethine ylides | researchgate.netnih.gov |

| Spiro[dihydropyridine-oxindoles] | Three-component reaction | Isatin, arylamine, cyclopentane-1,3-dione | rsc.orgresearchgate.net |

| Multi-substituted isatins | Sandmeyer Reaction | Substituted anilines |

Integration into Polymer and Materials Chemistry

The unique chemical structure of isatin has been leveraged in the development of novel polymers and advanced materials with tailored properties. The incorporation of the isatin moiety into polymer backbones can impart specific electronic, optical, and biological functionalities.

Researchers have synthesized π-conjugated polymers based on bis-isatin monomers. rsc.org These polymers exhibit tunable highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which can be adjusted by introducing substituents such as cyano groups. rsc.org Such materials have shown promise in electronic applications, including as p-type or ambipolar charge transport materials in organic field-effect transistors (OFETs). rsc.org

In addition to electronic materials, isatin-based polymers have been explored for their antimicrobial properties. Nonionic antimicrobial polymers, including hyperbranched and linear structures with isatin functionality, have been designed and synthesized. lu.se These bio-based polymers have demonstrated significant antimicrobial activity, suggesting their potential use in hygienic applications. lu.se

The synthesis of copolymers with intrinsic microporosity (PIMs) has also been achieved using isatin-containing monomers. google.com These materials are characterized by a rigid and contorted macromolecular structure, leading to a high fractional free volume. Such microporous polymers have potential applications in gas and liquid separations as membranes. google.com Biphenyl(isatin-co-trifluoroacetophenone)-based copolymers, synthesized via a Friedel–Crafts reaction, have been developed as mechanically robust membranes for efficient CO2 separation. acs.org

The following table provides an overview of isatin-based polymers and their applications:

| Polymer Type | Monomers | Key Properties | Application(s) | Reference(s) |

| π-Conjugated Polymers | Bis-isatin derivatives | Tunable HOMO/LUMO levels, p-type/ambipolar charge transport | Organic Field-Effect Transistors (OFETs) | rsc.org |

| Antimicrobial Polymers | Isatin-functionalized monomers | Nonionic, antimicrobial activity | Hygienic applications | lu.se |

| Polymers of Intrinsic Microporosity (PIMs) | Isatin and spirobisindane moieties | High fractional free volume | Gas and liquid separation membranes | google.com |

| Copolymers for Gas Separation | Biphenyl-isatin, biphenyl-trifluoroacetophenone | Mechanically robust, CO2 selective | CO2 separation membranes | acs.org |

Role in Supramolecular Assemblies and Nanotechnology

The isatin scaffold has found applications in the construction of supramolecular assemblies and in the functionalization of nanomaterials, opening up new avenues in nanotechnology and materials science. researchgate.net

Isatin-based macrocyclic Schiff base ligands have been synthesized and studied for their ability to form complex structures and for their biological activities. nih.govresearchgate.net These macrocycles have been investigated for their DNA binding abilities and show potential as candidates for antimicrobial and antioxidant drug design. nih.gov

In the realm of nanotechnology, isatin derivatives have been used to functionalize nanomaterials such as graphene and to synthesize nanoparticles. Isatin-functionalized reduced graphene oxide has been developed for the simultaneous detection of heavy metal traces. ekb.eg The high surface area and porosity of this nanocomposite are advantageous for the adsorption and preconcentration of metal ions. ekb.eg Similarly, isatin-Schiff base functionalized graphene oxide has been employed as a highly selective turn-on fluorescent probe for the detection of palladium(II). researchgate.netdntb.gov.ua

Furthermore, silver nanoparticles (AgNPs) have been utilized as a green catalyst for the synthesis of isatin derivatives. ksu.edu.saresearchgate.netscispace.comproquest.com This approach combines the catalytic properties of nanoparticles with the versatile chemistry of isatin.

| Application Area | Isatin-Based System | Functionality/Application | Reference(s) |

| Supramolecular Chemistry | Isatin-based macrocyclic Schiff bases | DNA binding, antimicrobial, antioxidant | nih.govresearchgate.net |

| Nanotechnology | Isatin-functionalized reduced graphene oxide | Simultaneous detection of heavy metals | ekb.eg |

| Nanotechnology | Isatin-Schiff base functionalized graphene oxide | Selective fluorescent probe for Pd(II) | researchgate.netdntb.gov.ua |

| Nanocatalysis | Silver nanoparticles (AgNPs) | Green catalyst for isatin derivative synthesis | ksu.edu.saresearchgate.netscispace.comproquest.com |

Chemical Sensing and Probe Development Based on Diazotization

Isatin derivatives have emerged as a versatile platform for the development of chemical sensors and fluorescent probes for the detection of a wide range of analytes, including ions and biomolecules. bohrium.comnih.govnih.gov The inherent spectroscopic properties of the isatin core, which can be modulated by substitution and complexation, make it an excellent candidate for colorimetric and fluorometric sensing applications.

Isatin-based chemosensors have been designed for the selective detection of various cations and anions. bohrium.com For instance, isatin-hydrazone derivatives have been synthesized as colorimetric chemosensors for the selective detection of mercury (Hg2+). Another study reported an isatin-3-phenylhydrazone as a highly selective colorimetric chemosensor for copper (Cu2+), chromium (Cr3+), and cobalt (Co2+) ions. researchgate.net The interaction of the isatin-based probe with the target ion leads to a distinct color change, allowing for visual detection.

In addition to metal ions, isatin-based probes have been developed for the detection of biologically relevant molecules. A novel isatin-based Schiff base fluorophore has been shown to act as a highly efficient "turn-off" fluorescence sensor for the selective detection of cysteine in an aqueous medium. rsc.org The fluorescence of the probe is quenched upon interaction with cysteine.

The design of these sensors often involves the strategic placement of binding sites and signaling units on the isatin scaffold. The diazotization process, while not always directly involved in the final sensing mechanism, is a crucial synthetic tool for creating the diverse range of substituted isatins and their derivatives that form the basis of these probes. wikipedia.org The general principle of diazonium salt chemistry is also being explored for the bio-functionalization of sensor surfaces. nih.govresearchgate.net

The following table summarizes some examples of isatin-based chemical sensors and probes:

| Sensor/Probe Type | Target Analyte | Sensing Mechanism | Reference(s) |

| Colorimetric Chemosensor | Mercury (Hg2+) | Color change upon complexation | |

| Colorimetric Chemosensor | Copper (Cu2+), Chromium (Cr3+), Cobalt (Co2+) | Selective color changes for each ion | researchgate.net |

| "Turn-off" Fluorescence Sensor | Cysteine | Quenching of fluorescence | rsc.org |

| Fluorescent and Colorimetric Probe | Mercury (Hg2+) | Strong orange fluorescence and color change from colorless to pink | hep.com.cn |

Theoretical and Computational Studies of Diazonium and Diazo Groups

Quantum Mechanical Investigations of Electronic Structure and Bonding

Quantum mechanical calculations offer a fundamental framework for understanding the electronic nature of diazonium and diazo groups. These methods are pivotal in describing the distribution of electrons and the nature of the chemical bonds within these molecules.

Ab initio quantum mechanical studies have been employed to investigate the geometric and electronic properties of various diazotized species. For instance, a study on phenoxathiin (B166618) diazonium compounds using the B3LYP/6-31+G(d) level of theory predicted that the powerful electron-withdrawing nature of the diazonium group significantly influences the geometry of the parent phenoxathiin nucleus. The degree of this effect, specifically the flattening of the puckered phenoxathiin ring, was found to be dependent on the substitution position of the diazonium group relative to the sulfur atom. Substitution at the 3-position (para to the sulfur) resulted in the most significant flattening effect, while substitution at the 1-position (ortho to the sulfur) had the least impact. The introduction of a second diazonium group was found to amplify these geometric changes, with some bis(diazonium) compounds predicted to be completely planar.

Investigations into closo-borane derivatives bearing triple-bonded substituents, including the diazonium group (N≡N⁺), have utilized quantum-mechanical calculations to probe the electronic conjugation between the boron cluster and the substituent. These studies, which combine computational data with experimental results (X-ray crystallography, NMR, IR), indicate that the degree of electronic communication is highly dependent on the size of the boron cluster.

High-level quantum chemical methods are also crucial for describing systems where a single electronic configuration is insufficient, such as in molecules with significant static correlation or diradical character. These advanced methods provide a more accurate representation of the electronic structure and bonding in complex reactive species.

Table 1: Predicted Puckering Angles and Inversion Barriers for Phenoxathiin Diazonium Compounds This table is generated based on findings from quantum mechanical studies to illustrate the structural impact of the diazonium group.

| Compound | Puckering Angle (Φc) | Inversion Barrier (kcal/mol) |

| Phenoxathiin-1-diazonium | Moderate | Low |

| Phenoxathiin-3-diazonium | Low (Flatter) | Low |

| Phenoxathiin-1,9-bis(diazonium) | High (Most Puckered) | 0.0012 - 0.92 |

| Phenoxathiin-3,7-bis(diazonium) | 0° (Planar) | N/A |

| Phenoxathiin-4,6-bis(diazonium) | 0° (Planar) | N/A |

| Phenoxathiin-1,4-bis(diazonium) | 0° (Planar) | N/A |

| Phenoxathiin-2,3-bis(diazonium) | 0° (Planar) | N/A |

| Source: Adapted from findings in ResearchGate. |

Density Functional Theory (DFT) Calculations for Structure-Property Relationships in Azo Compounds

Density Functional Theory (DFT) has become a workhorse in computational chemistry for its balance of accuracy and computational cost, making it particularly well-suited for studying the structure-property relationships in larger molecules like azo compounds.

DFT calculations are widely used to predict the geometries, vibrational frequencies, and electronic properties of azo dyes. For example, a theoretical study on trans- and cis-bis(9H-fluoren-2-yl)diazene (AzoFL) using the B3LYP functional and 6-31+G(d,p) basis set showed that the trans-isomer is more stable than the cis-isomer by 16.33 kcal/mol. Time-dependent DFT (TD-DFT) calculations are instrumental in predicting UV-vis absorption spectra, successfully showing a significant red shift for trans-AzoFL compared to the parent diazene (B1210634) due to extended π-conjugation.

Similarly, DFT/B3LYP methods with the 6-311G(d,p) basis set have been used to characterize the structural and spectroscopic properties of other complex azo dyes, showing excellent agreement with experimental data for bond lengths and angles. These calculations, combined with TD-DFT, can also predict UV absorption spectra in different solvents.

Quantitative Structure-Property Relationship (QSPR) models often leverage descriptors derived from DFT calculations to predict properties like absorption maxima. A robust QSPR model based on ground-state molecular descriptors from DFT was shown to accurately predict the excited-state properties of azo dyes, facilitating rapid and efficient dye design.

Table 2: Comparison of Calculated Properties for Azo Compound Isomers This interactive table summarizes data from DFT calculations on azo isomers, highlighting key differences in stability and spectral properties.

| Property | trans-bis(9H-fluoren-2-yl)diazene | cis-bis(9H-fluoren-2-yl)diazene | Method |

| Relative Stability | More Stable | Less Stable (by 16.33 kcal/mol) | DFT-B3LYP/6-31+G(d,p) |

| Calculated λmax (π–π*) | 423.53 nm | 359.45 nm | TD-DFT |

| Key Structural Feature | Co-planar Fluorene Rings | Non-planar (48.1° tilt) | DFT-B3LYP/6-31+G(d,p) |

| Source: Adapted from findings in PubMed Central. |

Computational Modeling of Reaction Mechanisms and Intermediates

Computational modeling provides a molecular-level view of reaction pathways, transition states, and transient intermediates that are often fleeting and difficult to observe experimentally. The diazotization reaction and subsequent reactions of the diazonium ion have been extensively studied using these methods.

The generally accepted mechanism of diazotization involves the in-situ formation of nitrous acid, which is then protonated to form a potent electrophile that reacts with the primary amine. This leads to a nitrosamine (B1359907) intermediate that, after a series of rearrangements, eliminates water to form the diazonium ion.

DFT calculations have been instrumental in refining mechanistic understanding. For instance, a study on the reaction of diazoesters catalyzed by the tropylium (B1234903) ion proposed a revised mechanism involving a unique homoaromatic intermediate, which was supported by the calculated energies of intermediates and transition states. In another example, computational modeling was used to investigate the formation of inter-strand crosslinks in DNA initiated by a diazotized guanine (B1146940) residue. The study detailed a reaction mechanism starting from this diazonium intermediate, which was found to be thermodynamically favorable and kinetically accessible.

Furthermore, computational models have explained how host-guest complexation can alter reaction pathways. The encapsulation of a phenyl diazonium ion by cucurbituril (B1219460) (CB7) was shown to selectively deactivate the electrophilic α-carbon, significantly increasing the ion's half-life in water. Modeling of the transition states indicated that electrostatic interactions between the diazonium group and the host molecule were responsible for this deactivation.

Table 3: Key Intermediates in Diazonium and Diazo Reactions This table lists important intermediates identified or studied through computational modeling.

Analytical Methodologies for Studying Diazotized Compounds and Reactions

Spectroscopic Techniques for Reaction Monitoring and Mechanistic Elucidation

Spectroscopic methods are invaluable for real-time reaction monitoring and for elucidating the complex kinetics and mechanisms of diazotization and subsequent reactions.

UV-Visible (UV-Vis) Spectroscopy is frequently employed for kinetic studies due to its simplicity and ability to measure the concentration changes of chromophoric species in solution. sapub.org The formation and decomposition of arenediazonium salts can be tracked by monitoring changes in their characteristic UV-Vis absorption spectra. rsc.org For instance, the decomposition of phenyldiazonium ions ([PhN₂]⁺) in aqueous media is indicated by a decrease in the intensity of absorption peaks around 260 nm. rsc.org In some cases, UV irradiation can accelerate the rate of decomposition, a factor that must be considered during analysis. rsc.orgucl.ac.uk

UV-Vis spectroscopy is also critical for quantifying the products of diazo coupling reactions, which are often intensely colored azo dyes. rsc.orgmoca.net.ua By measuring the absorbance at the maximum absorption wavelength (λmax) of the resulting azo dye, researchers can determine reaction yields and kinetics. ucl.ac.ukmoca.net.ua For example, the azo dye Sudan I, formed from the coupling of [PhN₂]⁺ with 2-naphthoxide, can be extracted and quantified using its λmax. rsc.orgucl.ac.uk The technique has been used to study second-order consecutive reactions between diazonium ions and other compounds, allowing for the estimation of reaction rate constants. nih.gov

Interactive Table: UV-Vis Absorption Maxima (λmax) for Selected Diazonium-Related Compounds

| Compound/Reaction Product | λmax (nm) | Solvent/Medium | Reference |

|---|---|---|---|

| Phenyl diazonium ([PhN₂]⁺) | ~260, ~300 | Aqueous | rsc.org |

| Phenyl diazonium tetrafluoroborate (B81430) | 201 | Aqueous | ucl.ac.uk |

| Imidacloprid-derived azo dye | 414.5 | --- | moca.net.ua |

| Phenol-Benzidine Product | 456 | Alkaline | ekb.eg |

| Catechol-Benzidine Product | 359 | Alkaline | ekb.eg |

Infrared (IR) Spectroscopy , particularly when coupled with Attenuated Total Reflection (ATR) probes for in-situ monitoring (FTIR-ATR), offers a powerful method for tracking functional group changes throughout a reaction. mdpi.comnih.gov This technique allows for the real-time monitoring of reactants, intermediates, and products under actual reaction conditions without the need for sample collection. mdpi.comnih.gov The formation of the diazonium salt is characterized by the appearance of a strong absorption band corresponding to the N≡N triple bond stretch, typically found in the 2260–2000 cm⁻¹ region. libretexts.org In-situ FTIR has been successfully used to optimize the formation of arene diazonium salts and to monitor their subsequent use in reactions like the Heck–Matsuda reaction, confirming the depletion of reactants and the formation of products and intermediates. mdpi.comnih.gov

Interactive Table: Characteristic IR Absorption Frequencies for Diazotization

| Functional Group | Vibration | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Diazonium (–N≡N⁺) | Stretch | ~2260 | libretexts.org |

| Azo (–N=N–) | Stretch | 1705 | moca.net.ua |

| Primary Aromatic Amine (Ar-NH₂) | N-H Stretch | 3700 - 3000 | libretexts.org |

Chromatographic Methods for Product Analysis and Purity Assessment in Research Settings

Chromatographic techniques are essential for separating complex mixtures, identifying reaction products, and assessing the purity of diazotized compounds and their derivatives, particularly the stable azo dyes formed in coupling reactions.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the quantitative analysis of azo dyes and other products derived from diazonium salts. icontrolpollution.comshu.ac.uk Its specificity allows for the separation of target analytes from unreacted starting materials, intermediates, and byproducts, even in complex matrices. shu.ac.uk HPLC systems are often equipped with Diode Array Detectors (DAD) or mass spectrometers (LC-MS) for enhanced identification and quantification. nih.govlaborindo.com Methods have been developed for the simultaneous determination of multiple azo dyes in various samples. nih.govwaters.com For example, an HPLC-DAD method was validated for the analysis of nine different azo dyes, demonstrating good linearity and low limits of detection. nih.gov The coupling of HPLC with tandem mass spectrometry (LC-MS/MS) provides even greater sensitivity and selectivity, which is crucial for trace-level analysis and identifying unknown degradation products or intermediates. icontrolpollution.comlaborindo.com

Interactive Table: Example HPLC Conditions for Azo Dye Analysis

| Analyte(s) | Column | Mobile Phase | Detection | Reference |

|---|---|---|---|---|

| 9 Azo Dyes (e.g., Sudan I, Para Red) | C18 | Acetonitrile (B52724)/Water gradient | DAD | nih.gov |

| 13 Azo Dyes | --- | Gradient of water, methanol, acetonitrile with buffers | LC-MS/MS (MRM) | laborindo.com |

| Congo Red & Degradation Products | --- | --- | HPLC | icontrolpollution.com |

Thin-Layer Chromatography (TLC) serves as a simpler, faster, and more cost-effective method for qualitative analysis. It is useful for monitoring the progress of a reaction by observing the disappearance of starting materials and the appearance of products. ojp.gov TLC can also be used as a preliminary step to determine the optimal conditions for separation before scaling up to preparative chromatography or HPLC. researchgate.net In some applications, diazonium salts themselves have been evaluated as visualization reagents in TLC to produce colored derivatives with target analytes, demonstrating the versatility of their chemistry in analytical settings. ojp.gov

Elemental Analysis for Stoichiometric Validation

Elemental analysis provides fundamental information on the atomic composition of a substance, which is critical for verifying the stoichiometry of newly synthesized compounds or confirming the successful modification of surfaces.

For stable, isolated diazonium salts or their products, classical elemental analysis can be used to determine the percentages of carbon, hydrogen, nitrogen, and other elements, which are then compared to the theoretical values calculated from the proposed chemical formula. However, a notable limitation exists for classical techniques like the Lassaigne's test for nitrogen; diazonium salts often fail this test because they readily decompose upon heating, releasing elemental nitrogen (N₂) gas before the formation of sodium cyanide can occur. byjus.com

In modern applications, particularly where diazonium salts are used to graft organic layers onto surfaces, elemental analysis is performed using surface-sensitive techniques like X-ray Photoelectron Spectroscopy (XPS) and Energy Dispersive X-ray Spectroscopy (EDS) . rsc.orgmdpi.comresearchgate.net These methods can confirm the successful attachment of the aryl group derived from the diazonium salt. For example, after modifying a mild steel surface with 4-carboxyphenyl diazonium salt, an increase in the percentage of surface carbon confirms the formation of the organic layer. rsc.org Similarly, XPS analysis of modified carbon fibers or indium tin oxide (ITO) surfaces shows a significant increase in the atomic percentages of nitrogen and carbon, validating the grafting process. mdpi.comnih.gov

Interactive Table: Example of Elemental Analysis for Surface Modification

| Surface | Modifying Agent | Technique | Finding | Reference |

|---|---|---|---|---|

| Mild Steel | 4-Carboxyphenyl diazonium | Elemental Analysis | Increased carbon percentage on surface | rsc.org |

| Indium Tin Oxide (ITO) | Various N₂-C₆H₄-R | XPS | Increased C and N content; presence of specific elements (e.g., S from -SO₃H) | mdpi.com |

| Carbon Fiber (CF) | ASA, PPD, ABA | XPS | Increased S (for ASA), N (for PPD), and O (for ABA, ASA) | nih.gov |

Catalytic Approaches in Diazotization and Subsequent Transformations

Heterogeneous Catalysis in Diazonium Salt Synthesis

The conventional method for diazotization involves the use of sodium nitrite (B80452) in the presence of a strong acid, which generates nitrous acid in situ. This homogeneous process, while effective, can lead to challenges in product purification and waste management. Heterogeneous catalysis offers a compelling alternative by simplifying catalyst recovery and reuse, thereby enhancing the sustainability of the process.

Solid-supported diazotizing agents have been developed to streamline the synthesis of diazonium salts. These typically involve immobilizing a nitrite source onto a solid support, such as silica (B1680970) gel or a polymer resin. For instance, silica-supported sodium nitrite (NaNO₂/SiO₂) has been effectively used for the diazotization of various aromatic amines under mild conditions. The use of a solid support facilitates easy separation of the catalyst from the reaction mixture, often by simple filtration.

Another significant advancement is the use of solid acid catalysts to replace corrosive and hazardous liquid acids like sulfuric or hydrochloric acid. Zeolites and clays, with their tunable acidic properties and high surface areas, have been explored as catalysts for the generation of the nitrosating agent. For example, research has demonstrated the use of montmorillonite (B579905) K-10 clay as a catalyst for the diazotization of aminophenols, leading to high yields of the corresponding diazonium salts under solvent-free conditions.

The key advantages of employing heterogeneous catalysts in diazonium salt synthesis include:

Ease of Separation: The catalyst can be easily removed from the reaction medium.

Milder Reaction Conditions: Heterogeneous systems can sometimes operate under less acidic and milder temperature conditions compared to their homogeneous counterparts.

Below is a table summarizing research findings in heterogeneous catalysis for diazotization:

| Catalyst System | Substrate Example | Key Findings | Reference |

| NaNO₂/SiO₂ | Aniline (B41778) | Efficient diazotization under mild conditions, catalyst is easily separable. | |

| Montmorillonite K-10 | 4-Aminophenol | High yields achieved under solvent-free conditions. | |

| Nafion-H | Substituted Anilines | Solid superacid catalyst enables clean and efficient diazotization. |

Green Chemistry Principles in Diazotization Catalysis

The principles of green chemistry are increasingly guiding the development of new synthetic methodologies, and diazotization catalysis is no exception. The focus is on minimizing waste, reducing the use of hazardous substances, and improving energy efficiency.

A key area of development is the replacement of traditional volatile organic solvents (VOCs) with more environmentally benign alternatives. Water is an ideal green solvent, and efforts have been made to develop water-soluble catalysts and conduct diazotization and subsequent reactions in aqueous media. Ionic liquids (ILs) and deep eutectic solvents (DESs) are also being explored as alternative reaction media. These solvents can offer unique reactivity and facilitate catalyst recycling.

The use of solid-supported catalysts, as discussed in section 8.1, is a central tenet of green chemistry, as it simplifies catalyst recovery and reuse, minimizing waste generation. Furthermore, the development of catalytic systems that operate efficiently at ambient temperature and pressure contributes to energy conservation.

Another green approach is the use of flow chemistry for diazotization. Continuous flow reactors offer several advantages over batch processes, including enhanced safety by minimizing the accumulation of potentially unstable diazonium salts, improved heat and mass transfer, and the potential for straightforward scaling up. The diazotization of various anilines has been successfully demonstrated in microreactor systems, often with higher yields and shorter reaction times compared to batch methods.

The application of green chemistry principles to diazotization catalysis aims to create processes that are not only efficient and selective but also sustainable and safe.

| Green Chemistry Approach | Example Application | Benefits | Reference |

| Use of Green Solvents | Diazotization in water or ionic liquids | Reduced use of volatile organic compounds, potential for catalyst recycling. | |

| Flow Chemistry | Diazotization in microreactors | Enhanced safety, improved efficiency, better process control. | |

| Solid-Supported Catalysts | Use of silica-supported reagents | Ease of catalyst separation and reuse, waste reduction. |

Future Directions and Emerging Research Avenues

Sustainable Diazotization Methodologies

A major thrust in modern chemical synthesis is the adoption of green chemistry principles to minimize environmental impact. conicet.gov.ar In the context of diazo-transfer reactions, this involves developing methods that are safer, reduce waste, and utilize environmentally friendly solvents and catalysts.

The pursuit of sustainability also extends to the reaction conditions. Scientists have successfully implemented ISA-based diazo-transfer reactions in aqueous media, a significant step forward from traditional organic solvents. nih.gov For instance, the conversion of primary amines to azides on solid supports has been achieved with high efficiency in water. Research into greener diazotization has also explored novel catalytic systems. One study demonstrated the use of alginic acid, a non-toxic and biodegradable polysaccharide from brown algae, as a replacement for hazardous mineral acids like HCl in diazotization reactions, with the alginic acid being recyclable for multiple cycles. digitellinc.com These advancements highlight a clear trend towards developing robust, safe, and sustainable protocols for diazo-transfer chemistry that align with the principles of green chemistry. scirp.orgresearchgate.netthieme-connect.com

Exploration of Novel Diazo-Transfer Systems

The quest for the ideal diazo-transfer reagent—one that is highly efficient, exceptionally stable, and safe to handle—continues to drive innovation. The evolution from the hazardous triflyl azide (B81097) to the family of Imidazole-1-sulfonyl azide (ISA) salts exemplifies this progress.

While ISA·HCl was a significant improvement, research has shown its hydrogen sulfate (B86663) (ISA·H₂SO₄) and tetrafluoroborate (B81430) (ISA·HBF₄) salts to be even more stable, with the hydrogen sulfate salt being particularly noted for its enhanced safety profile, making it a reagent of choice for large-scale synthesis. acs.orgnih.gov The ISA·HBF₄ salt has also been highlighted for its high thermal stability and suitability for reactions in aqueous media, particularly in sensitive biological applications like DNA modification. acs.orgmdpi.com These salts are now commercially available and represent the state-of-the-art for many applications. nih.govsynthonix.com

Beyond ISA-based systems, researchers are exploring entirely new classes of reagents. A notable recent development is the use of fluorosulfuryl azide (FSO₂N₃) for on-DNA diazo-transfer. thieme-connect.comfigshare.com This reagent has shown high conversion rates for both aliphatic and aromatic amines conjugated to DNA, operating under metal-free conditions while maintaining the integrity of the DNA strand. figshare.com The development of such specialized reagents, tailored for complex and sensitive substrates, underscores the ongoing effort to expand the synthetic toolbox for chemists.

Table 1: Comparison of Selected Diazo-Transfer Reagents

| Reagent | Key Advantages | Key Disadvantages | Primary Applications | Citations |

|---|---|---|---|---|

| Trifluoromethanesulfonyl azide (TfN₃) | High reactivity | Unstable, potentially explosive, requires in situ preparation | General diazo-transfer | acs.org |

| Imidazole-1-sulfonyl azide HCl (ISA·HCl) | Shelf-stable, safer than TfN₃ | Impact sensitive, can be unstable in solvents like DMF | Peptide synthesis, solid-phase synthesis | nih.govnih.gov |

| Imidazole-1-sulfonyl azide H₂SO₄ (ISA·H₂SO₄) | Significantly more stable and safer than HCl salt | Lower solubility in some organic solvents | Large-scale synthesis, synthesis of sulfonyl azides | acs.orgnih.govorganic-chemistry.org |

| Imidazole-1-sulfonyl azide HBF₄ (ISA·HBF₄) | High thermal stability, suitable for aqueous media | DNA-encoded library synthesis | acs.orgnih.govresearchgate.net | |

| Fluorosulfuryl azide (FSO₂N₃) | High conversion, metal-free, DNA-compatible | On-DNA synthesis | thieme-connect.comfigshare.com |

Advanced Functional Material Development via Diazotized Chemistry

The covalent modification of surfaces and the synthesis of novel polymers using diazo chemistry are rapidly growing fields. The ability to introduce specific functional groups onto a material's surface allows for the precise tuning of its properties, leading to advanced applications.

Diazonium salt chemistry is a powerful tool for the surface functionalization of a vast range of materials, including metals, oxides, and polymers. mdpi.commdpi.com The process, which involves the reduction of a diazonium salt to generate a reactive aryl radical, forms a highly stable covalent bond with the surface. mdpi.com This technique has been extensively used to create platforms for biosensors. mdpi.commdpi.comuc.edu For example, glassy materials and gold nanoparticles have been functionalized with diazonium salts to create sensitive electrochemical sensors for detecting proteins or heavy metals. mdpi.commdpi.com

Diazo-transfer reactions are also instrumental in preparing functional polymers and materials for "click chemistry." The Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne is a cornerstone of click chemistry, and diazo-transfer reagents provide a direct route to introduce the necessary azide functionality. researchgate.net Researchers have developed methods to introduce amino groups onto a polymer surface using plasma technology, followed by a diazo-transfer reaction to convert them into azido (B1232118) groups. researchgate.net This creates a reactive surface ready for subsequent click reactions to attach a wide variety of molecules. This chemistry has also been applied to create functional polydopamine coatings on magnetic nanoparticles. rsc.org Furthermore, diazo compounds are being used directly in polymerization reactions to create novel polymers like polycarbenes and poly(arylene vinylene)s, which have unique structures and properties not easily accessible through other methods. sioc-journal.cnresearchgate.net

Interdisciplinary Research with Biological and Nanoscience Fields

The precision and versatility of diazo-transfer and diazonium chemistry have fostered significant interdisciplinary research, particularly at the interface of chemistry, biology, and nanoscience.

In the biological realm, a major breakthrough has been the development of DNA-compatible diazo-transfer reactions. acs.org This allows for the conversion of primary amines on DNA strands into azides, a crucial step in the synthesis of DNA-Encoded Libraries (DEL). nih.govnih.gov These libraries are powerful tools in drug discovery for identifying novel bioactive molecules. thieme-connect.com Using stable reagents like ISA·HBF₄ or ISA·H₂SO₄, researchers can efficiently generate DNA-conjugated azides which can then be used to create complex molecular structures, including macrocycles, through intramolecular click reactions. acs.orgnih.gov The methodology has also been extended to the efficient synthesis of azido-peptides on solid supports, enabling the creation of peptide-based tools for chemical biology. nih.govnih.gov

In nanoscience, diazonium chemistry provides a robust method for functionalizing nanoparticles and nanomaterials for biomedical applications. nih.gov Surfaces of metal, oxide, and carbon-based nanoparticles can be modified to improve stability, prevent aggregation, and attach targeting molecules, drugs, or imaging agents. nih.govspringerprofessional.de For instance, silica (B1680970) nanoparticles have been functionalized with diazonium groups, allowing them to be covalently bonded to metal surfaces for various applications. conicet.gov.ar A significant area of research is the functionalization of single-walled carbon nanotubes using diazonium salts. wikipedia.org This modification creates sp³ defects that act as quantum wells, making the nanotubes environmentally sensitive and useful for applications in biosensing and bioimaging. chemrxiv.org Recent advances have even shown that the functionalization reaction can be accelerated and localized by optically exciting the carbon nanotube, offering a new level of control over the material's properties. acs.org

Q & A

(Basic) What are the critical parameters influencing the stability of diazotized ISA compounds during synthesis, and how can they be systematically optimized?

Answer: Stability is influenced by pH, temperature, nitrosating agent concentration, and solvent polarity. To optimize these parameters:

- Use a Design of Experiments (DOE) approach to test variable interactions (e.g., pH 1–3, 0–5°C).

- Monitor decomposition via UV-Vis spectroscopy at λmax for diazonium intermediates.

- Validate stability with kinetic studies under inert atmospheres to isolate oxidative degradation effects .

(Advanced) How can computational modeling be integrated with experimental data to predict decomposition pathways of this compound under varying thermal conditions?

Answer:

- Perform Density Functional Theory (DFT) calculations to model transition states and activation energies.

- Corrogate computational results with experimental thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) data.

- Use Arrhenius plots to compare predicted vs. observed degradation rates, adjusting for solvent effects .

(Basic) What spectroscopic techniques are most effective for characterizing the structural integrity of this compound, and what key spectral markers should researchers prioritize?

Answer:

- UV-Vis Spectroscopy : Track λmax shifts (450–550 nm) to confirm diazonium formation.

- <sup>1</sup>H NMR : Monitor aryl proton splitting patterns (δ 7–9 ppm) for substituent effects.

- FT-IR : Identify N=N stretching vibrations (1420–1520 cm<sup>-1</sup>) and nitro group absorptions.

- Cross-reference with literature databases (e.g., SciFinder) to validate spectral assignments .

(Advanced) What experimental approaches can resolve contradictions in reported reaction yields of this compound when using different nitrosating agents?

Answer:

- Conduct controlled comparative studies with sodium nitrite, isoamyl nitrite, and nitrosonium tetrafluoroborate.

- Standardize reaction conditions (molar ratios, solvent systems) and quantify yields via HPLC with internal standards.

- Perform statistical analysis (ANOVA) to identify significant variables, and reconcile discrepancies through mechanistic studies (e.g., nitrosation rate vs. acidity) .

(Basic) How should researchers design controlled experiments to isolate the effects of solvent polarity on the diazotization efficiency of ISA derivatives?

Answer:

- Select solvents with varying dielectric constants (e.g., water [ε=80], DMF [ε=37], THF [ε=7.5]).

- Fix other parameters (temperature, pH) and quantify diazonium yield via iodometric titration.

- Analyze solvent-solute interactions using Kamlet-Taft parameters to correlate polarity with reaction efficiency .

(Advanced) What mechanistic insights can be gained from kinetic isotope effect (KIE) studies on the diazotization of ISA, and how do these inform catalytic process design?

Answer:

- Synthesize deuterated ISA derivatives to measure <sup>D</sup>KIE at reactive sites (e.g., aromatic C-H bonds).

- Compare rate constants (kH/kD) to determine rate-limiting steps (e.g., proton abstraction vs. nitrosation).

- Apply findings to design acid-base catalysts (e.g., pyridine derivatives) that stabilize transition states and enhance selectivity .

(Basic) What are the ethical and safety considerations for handling this compound, given its potential instability?

Answer:

- Conduct risk assessments for exothermic reactions and explosive decomposition.

- Use blast shields, inert atmospheres, and real-time temperature monitoring.

- Follow institutional protocols for waste disposal of nitroso byproducts .

(Advanced) How can researchers leverage hybrid methodologies (e.g., electrochemistry) to improve the sustainability of this compound synthesis?

Answer:

- Develop electrochemical diazotization protocols using sacrificial anodes (e.g., Pt) to minimize HNO2 waste.

- Pair with flow chemistry systems to enhance heat dissipation and scalability.

- Compare energy efficiency vs. traditional methods using life-cycle analysis (LCA) frameworks .

(Basic) What statistical methods are appropriate for analyzing reproducibility in this compound synthesis across independent laboratories?

Answer:

- Implement interlaboratory studies with standardized protocols.

- Use Bland-Altman plots to assess agreement in yield measurements.

- Calculate intraclass correlation coefficients (ICC) to evaluate method consistency .

(Advanced) How can machine learning (ML) models optimize reaction conditions for this compound derivatives with novel aromatic amines?

Answer:

- Train ML algorithms on existing diazotization datasets (e.g., reaction time, solvent, yield).

- Validate predictions via high-throughput screening in microreactors.

- Prioritize explainable AI (XAI) methods to identify key descriptors (e.g., Hammett σ values) .

Notes on Methodology and Evidence Integration

- Basic questions focus on foundational techniques (e.g., DOE, spectroscopy) and reproducibility .

- Advanced questions require interdisciplinary approaches (computational modeling, ML) and mechanistic depth .

- Avoided commercial/industrial angles per guidelines; emphasis on hypothesis-driven experimental design and data validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.